molecular formula C16H17NO B1267760 4-(Benzyl(ethyl)amino)benzaldehyde CAS No. 67676-47-5

4-(Benzyl(ethyl)amino)benzaldehyde

Cat. No. B1267760
CAS RN: 67676-47-5
M. Wt: 239.31 g/mol
InChI Key: YVBIDCBDRUUGEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(Benzyl(ethyl)amino)benzaldehyde involves multi-step chemical processes that yield a variety of structurally related molecules. For example, the synthesis of novel pyrimidine derivatives from related benzaldehyde and ethyl cyanoacetate showcases the versatility in synthesizing complex molecules from simpler precursors (Quiroga et al., 1999). Additionally, the preparation of heterotelechelic poly(ethylene glycol) derivatives having alpha-benzaldehyde and omega-pyridyl disulfide groups illustrates the use of ring-opening polymerization and subsequent modifications to introduce specific functional groups (Akiyama et al., 2004).

Molecular Structure Analysis

The molecular structure and geometries of related compounds are often optimized using computational methods, such as the B3LYP density functional theory method, to understand their structural characteristics in detail. For instance, the structural analysis of azo-benzoic acids reveals insights into acid-base dissociation and azo-hydrazone tautomerism in solution, influenced by solvent composition and pH (Baul et al., 2009).

Chemical Reactions and Properties

Physical Properties Analysis

The physical properties of 4-(Benzyl(ethyl)amino)benzaldehyde and its derivatives, such as melting points and solubility, are crucial for their application in various fields. The synthesis and characterization of related compounds provide valuable data on their physical properties, essential for understanding their behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are vital for the application of 4-(Benzyl(ethyl)amino)benzaldehyde in synthetic chemistry and materials science. Studies on the fluorescence color change and aggregation-induced emission of related compounds highlight their potential in sensor and optoelectronic applications (Kurita et al., 2013).

Scientific Research Applications

Optical Nonlinear Properties and Optical Limiting

4-(Benzyl(ethyl)amino)benzaldehyde derivatives have been studied for their optical nonlinear properties. For instance, Schiff base compounds synthesized from ethyl-4-amino benzoate have demonstrated significant nonlinear refractive indices. These properties make such compounds potential candidates for applications in optical limiting (OL), a technique used to protect optical sensors and human eyes from intense light sources (Abdullmajed et al., 2021).

Catalysis in Organic Synthesis

Derivatives of 4-(Benzyl(ethyl)amino)benzaldehyde have applications in catalyzing various organic reactions. For example, the use of these derivatives as chiral ligands in the enantioselective addition of diethylzinc to aldehydes has been reported. This catalysis is crucial in synthesizing chiral secondary alcohols, which are valuable in the pharmaceutical industry (Asami et al., 2015).

Biosynthesis and Renewable Production

There is significant interest in the biosynthesis of benzyl alcohol, an aromatic hydrocarbon derived from benzaldehyde, for use in pharmaceuticals, cosmetics, and other industries. The de novo biosynthesis of benzyl alcohol from glucose, involving intermediate steps like the production of benzaldehyde, has been explored in engineered Escherichia coli (Pugh et al., 2015).

Solid Phase Organic Synthesis

In the field of solid phase organic synthesis, benzaldehyde derivatives are investigated as linkers. Reductive amination of these aldehydes with primary amines leads to benzylic secondary amines. This approach is significant in the preparation of complex organic molecules, including pharmaceuticals (Swayze, 1997).

Renewable Chemical Production

Innovations in renewable chemical production include the synthesis of benzyl alcohol from renewable sources. This involves transforming glucose into benzaldehyde, which is then reduced to benzyl alcohol. Such processes are gaining attention for their potential in sustainable and eco-friendly chemical production (Liu et al., 2020).

Safety And Hazards

While specific safety and hazard information for 4-(Benzyl(ethyl)amino)benzaldehyde is not available, it is generally recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

4-[benzyl(ethyl)amino]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-2-17(12-14-6-4-3-5-7-14)16-10-8-15(13-18)9-11-16/h3-11,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBIDCBDRUUGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300240
Record name 4-[Benzyl(ethyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyl(ethyl)amino)benzaldehyde

CAS RN

67676-47-5
Record name 4-[Ethyl(phenylmethyl)amino]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67676-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 135484
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Record name 67676-47-5
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Record name 4-[Benzyl(ethyl)amino]benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzaldehyde, 4-[ethyl(phenylmethyl)amino]
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Kim, HI Kim, H Oh, Y Jeon, H Shin, HS Kim, J Lim… - Bioorganic …, 2022 - Elsevier
The discovery of small molecules that regulate specific neuronal phenotypes is important for the development of new therapeutic candidates for neurological diseases. Estrogen-related …
Number of citations: 3 www.sciencedirect.com
A Magomedov - 2015 - epubl.ktu.edu
[eng] This work concentrates on the effective synthesis of hole transportingg materials for the application in perovskite solar cells. Novel materials were synthesized utilizing" click" …
Number of citations: 0 epubl.ktu.edu

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